benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate
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Overview
Description
Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its carbamate functional group, which is a common protecting group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate typically involves the reaction of benzyl chloroformate with the corresponding amine . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction can be represented as follows:
Benzyl chloroformate+Amine→Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate+HCl
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate has a wide range of scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug intermediate.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form stable complexes with enzymes, inhibiting their activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the additional methyl and carbamoyl groups.
Methyl carbamate: Simpler structure with only one carbamate group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
Uniqueness
Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate is unique due to its specific structure, which provides distinct chemical properties and reactivity. The presence of both benzyl and carbamate groups allows for versatile applications in various fields .
Properties
IUPAC Name |
benzyl N-[4-methyl-1-(methylamino)-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)9-13(14(18)16-3)17-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBCOWPMCMJUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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